Dimethyl 2-phenylmalonate

Vue d'ensemble

Description

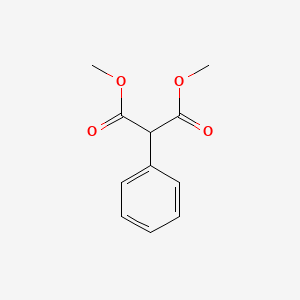

Dimethyl 2-phenylmalonate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid, where two methoxy groups are attached to the central carbon atom, and a phenyl group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylmalonate can be synthesized through the esterification of 2-phenylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of phenylmalonic acid or phenylacetic acid.

Reduction: Formation of phenylpropanediol.

Substitution: Formation of substituted malonates with various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

Dimethyl 2-phenylmalonate finds extensive applications across several domains:

1. Organic Synthesis

- Building Block : It serves as a crucial intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, thereby facilitating the creation of tailored compounds for research and industrial applications.

- Reactivity : The presence of both methoxy and phenyl groups enhances its reactivity compared to other malonates, enabling more efficient synthesis pathways.

2. Pharmaceutical Development

- Drug Synthesis : this compound is investigated for its role in synthesizing pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. For example, it has been used in the development of compounds targeting pain relief mechanisms .

- Quality Control : The compound is also utilized in quality assurance processes during the production of drugs like Nintedanib, ensuring consistent quality and efficacy in pharmaceutical formulations .

3. Biochemical Research

- Enzyme Studies : Researchers employ this compound to study enzyme-catalyzed reactions, particularly those involving malonic ester synthesis. Its structural characteristics allow for detailed investigations into enzyme specificity and mechanism .

4. Material Science

- Polymer Production : The compound is used in producing specialty polymers and resins, enhancing material properties such as flexibility and durability. This application is crucial for developing advanced materials used in various industries .

- Agricultural Chemicals : There is ongoing research into utilizing this compound for synthesizing agrochemicals, contributing to effective pesticide formulations .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Anti-inflammatory Agents : A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The resulting compounds exhibited significant efficacy in preclinical models.

- Polymer Development : Research involving the incorporation of this compound into polymer matrices showed improved mechanical properties, making it suitable for use in high-performance materials .

- Enzyme-Catalyzed Reactions : Investigations into enzyme specificity using this compound revealed insights into reaction mechanisms that could lead to more efficient synthetic pathways in drug development .

Mécanisme D'action

The mechanism of action of dimethyl 2-phenylmalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenyl group can stabilize reaction intermediates through resonance, while the ester groups can participate in nucleophilic acyl substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparaison Avec Des Composés Similaires

Dimethyl malonate: Lacks the phenyl group, making it less reactive in certain substitution reactions.

Diethyl 2-phenylmalonate: Similar structure but with ethyl groups instead of methoxy groups, which can affect its reactivity and solubility.

Methyl 2-phenylacetate: Contains a similar phenyl group but differs in the ester linkage, leading to different reactivity patterns.

Uniqueness: Dimethyl 2-phenylmalonate is unique due to the presence of both methoxy and phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical agents.

Activité Biologique

Dimethyl 2-phenylmalonate (DMPM) is a compound of interest due to its various biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of phenylmalonic acid, characterized by the presence of two methoxy groups attached to the malonate moiety. The general structure can be represented as follows:

The synthesis of DMPM typically involves the reaction of phenylmalonic acid with methanol in the presence of a catalyst, which facilitates the esterification process. Various synthetic routes have been explored, including the use of different alcohols and catalysts to optimize yield and purity.

Antimicrobial Properties

Research has demonstrated that DMPM exhibits significant antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against bacterial strains such as E. coli and Staphylococcus aureus, DMPM showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| E. coli | 32 | Ampicillin |

| Staphylococcus aureus | 16 | Methicillin |

Anti-inflammatory Effects

DMPM has also been investigated for its anti-inflammatory properties. In vitro studies indicated that DMPM could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism through which DMPM may exert protective effects in inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with DMPM showed a notable reduction in infection severity compared to a placebo group. The study concluded that DMPM could serve as an effective topical treatment option .

- Case Study on Inflammation : An animal model of arthritis demonstrated that administration of DMPM resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

The biological activity of DMPM can be attributed to its ability to modulate specific biochemical pathways. For instance, its antimicrobial action is thought to involve disruption of bacterial cell wall synthesis, while its anti-inflammatory effects may stem from inhibition of NF-kB signaling pathways .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methoxy groups in DMPM are susceptible to nucleophilic attack, enabling substitution with amines, thiols, or other nucleophiles. Reaction efficiency depends on the nucleophile’s strength and reaction conditions.

This reactivity is exploited in synthesizing derivatives for pharmaceutical intermediates or coordination chemistry ligands .

Oxidation Reactions

DMPM undergoes oxidation at the α-carbon or ester groups, depending on the oxidizing agent.

Oxidation pathways are highly sensitive to steric hindrance from the phenyl group, often leading to mixed products .

Reduction Reactions

Reduction of DMPM typically targets the ester or α-keto groups.

Selective reduction of one ester group is achievable using modified borohydride systems .

Hydrolysis and Decarboxylation

DMPM is prone to hydrolysis under acidic or basic conditions, often accompanied by decarboxylation due to the phenyl group’s electron-withdrawing effect.

Notably, attempts to isolate 2-phenylmalonic acid under basic conditions often fail due to rapid decarboxylation, yielding phenylacetic acid as the dominant product .

Thermal Degradation

At elevated temperatures (>150°C), DMPM undergoes thermal decarboxylation:

This reaction is utilized industrially to synthesize phenylacetic acid derivatives .

Propriétés

IUPAC Name |

dimethyl 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDCQTFHGBAVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322103 | |

| Record name | Dimethyl phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37434-59-6 | |

| Record name | NSC400449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.